N'-(benzenesulfonyl)-3-methoxybenzohydrazide
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Overview
Description
N’-(benzenesulfonyl)-3-methoxybenzohydrazide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-3-methoxybenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 3-methoxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-3-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-3-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.
Scientific Research Applications
N’-(benzenesulfonyl)-3-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: It is used as a probe to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-3-methoxybenzohydrazide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory properties but lower specificity.
N-Butyl-Benzenesulfonamide: Another analog with different pharmacokinetic properties.
Uniqueness
N’-(benzenesulfonyl)-3-methoxybenzohydrazide is unique due to its methoxy group, which enhances its binding affinity and specificity for carbonic anhydrase IX compared to other benzenesulfonamide derivatives. This makes it a more potent inhibitor and a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-3-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-12-7-5-6-11(10-12)14(17)15-16-21(18,19)13-8-3-2-4-9-13/h2-10,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDNXIFAMDFYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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